An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-one: Properties, Synthesis, and Applications
A Note on Chemical Identity: The topic of this guide is 1,4-Dioxaspiro[4.5]dec-6-en-8-one. However, a comprehensive review of scientific literature and chemical databases reveals a prevalence of data for its saturated analogue, 1,4-Dioxaspiro[4.5]decan-8-one (CAS No. 4746-97-8). The "-en-" infix denotes an alkene functional group, which is absent in the more commonly referenced compound. This guide will focus on the well-documented chemical properties and applications of the saturated spiroketone, 1,4-Dioxaspiro[4.5]decan-8-one, which is likely the compound of interest for research and development professionals.
Introduction: The Strategic Value of a Bifunctional Intermediate
1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a spirocyclic organic compound with significant utility in synthetic chemistry.[1] Its molecular architecture, featuring a dioxane ring fused to a cyclohexanone core in a spiro arrangement, makes it an invaluable bifunctional intermediate.[1][2] The core strategic advantage of this molecule lies in the ethylene ketal, which serves as a robust protecting group for one of the two ketone functionalities of the parent 1,4-cyclohexanedione.[1] This selective protection is paramount in multi-step syntheses, as it allows for controlled, regioselective reactions at the unprotected ketone carbonyl group, preventing unwanted side reactions.[1]
This unique structural feature has positioned 1,4-Dioxaspiro[4.5]decan-8-one as a key building block in the synthesis of a diverse array of complex molecules. Its applications span the synthesis of pharmaceutical intermediates for potent analgesic compounds, liquid crystals, and insecticides.[1][2] Of particular note is its role in neuropharmacological research, where it is used to create tritium-labeled probes for the autoradiographic study of dopamine reuptake complexes.[1] The rigid, three-dimensional scaffold is of great interest in drug design, offering a framework for the precise spatial arrangement of functional groups to enhance binding affinity and selectivity for biological targets.[1]
Physicochemical and Safety Data
The physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-8-one dictate its handling, storage, and application in various reaction conditions.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₃ | [1][3][4] |
| Molecular Weight | 156.18 g/mol | [3][4] |
| CAS Number | 4746-97-8 | [3][4] |
| Appearance | White to beige crystalline powder or crystals. | [1][5] |
| Melting Point | 70-73 °C | [5] |
| Solubility | Soluble in chloroform and methanol. | [1][5] |
| Synonyms | 1,4-Cyclohexanedione monoethylene acetal | [3] |
Stability and Storage
1,4-Dioxaspiro[4.5]decan-8-one is stable at room temperature when stored in a dry, well-ventilated area protected from light.[1][3] The compound is sensitive to moisture and may decompose under acidic conditions.[1][3] For long-term integrity, it should be stored in a tightly sealed, light-resistant container, potentially under an inert atmosphere such as argon or nitrogen.[1][3] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3]
Safety and Handling
This compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[6] All work should be conducted in a well-ventilated chemical fume hood.[1][3] In case of eye contact, rinse cautiously with water for several minutes.[1] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[3]
Synthesis and Purification
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is primarily achieved through two strategic routes, both of which leverage the principles of selective protection and deprotection of ketone functionalities.
Synthetic Pathways
-
Selective Ketalization of 1,4-Cyclohexanedione: This is a direct approach where 1,4-cyclohexanedione is treated with one equivalent of ethylene glycol under acidic catalysis. The challenge in this method is controlling the reaction to favor the formation of the mono-ketal over the di-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane).
-
Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane: This is often the preferred and more controllable method. The readily synthesized di-ketal is subjected to a carefully controlled acid-catalyzed hydrolysis to selectively remove one of the ketal protecting groups.[2][7] This method has been optimized to produce high yields in significantly reduced reaction times.[2]
The following diagram illustrates the selective deketalization pathway.
Experimental Protocol: Optimized Selective Deketalization
This protocol is based on an optimized procedure that enhances yield and reduces reaction time compared to older methods.[2] The causality behind using a weak acid like acetic acid is to provide sufficient catalytic activity for hydrolysis while minimizing the risk of uncontrolled deketalization of the desired product.
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Glacial Acetic Acid (HAc)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of acetic acid and water with a volume ratio of 5:1 (HAc/H₂O).
-
Addition of Reactant: Add the starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, to the acidic solution to achieve a final concentration of 0.5 g/mL.
-
Heating: Heat the reaction mixture to 65°C with vigorous stirring. The choice of 65°C is a balance between achieving a reasonable reaction rate and maintaining selectivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 11-15 minutes.[2]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., toluene or diethyl ether).
-
Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Under these optimized conditions, chromatographic yields can reach up to 80%.[2]
Purification Methods
For most applications, the crude product may be of sufficient purity. However, for high-purity requirements, further purification can be achieved by:
-
Recrystallization: Recrystallizing the crude solid from petroleum ether is an effective method.[5]
-
Sublimation: The compound is reported to sublime slowly upon attempted distillation, which can be used as a purification technique.[5]
Chemical Reactivity and Applications in Drug Development
The reactivity of 1,4-Dioxaspiro[4.5]decan-8-one is dominated by the unprotected ketone, which serves as a versatile handle for a wide range of chemical transformations. The ketal group remains stable under neutral and basic conditions, allowing for selective manipulation of the carbonyl group.
Key Reactions and Transformations
The free ketone can undergo numerous reactions, including:
-
Reductive Amination: A cornerstone reaction for introducing amine functionalities. The ketone is reacted with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C-N bonds. This is a key step in synthesizing precursors for 5-HT1A receptor agonists.[8]
-
Van Leusen Reaction: Conversion of the ketone to a nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC).[9] The resulting nitrile can then be reduced to a primary amine, providing a two-step pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.[9]
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Enolate Chemistry: The α-protons adjacent to the ketone can be deprotonated to form an enolate, which can then act as a nucleophile in various alkylation and aldol reactions.[10]
The following diagram illustrates the transformation of the ketone into a versatile primary amine, a critical intermediate for further elaboration in drug discovery.
Applications in Medicinal Chemistry
The spirocyclic scaffold provided by 1,4-Dioxaspiro[4.5]decan-8-one is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.
-
Cathepsin S Inhibitors: Derivatives of the corresponding amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, serve as crucial building blocks for potent and selective inhibitors of Cathepsin S.[8] This enzyme is a therapeutic target for neuroinflammatory and autoimmune diseases like Alzheimer's and multiple sclerosis.[8] The spirocyclic core helps orient the pharmacophoric groups correctly within the enzyme's active site.[8]
-
5-HT1A Receptor Agonists: The 5-HT1A serotonin receptor is a well-established target for treating anxiety, depression, and pain.[8] The 1,4-dioxaspiro[4.5]decane moiety is a key structural feature in the design of potent and selective agonists for this receptor.[8]
-
Analgesic Compounds: The compound is widely used as a starting material in the synthesis of various series of potent analgesic (pain-relieving) compounds.[1][5]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 1,4-Dioxaspiro[4.5]decan-8-one after synthesis.
| Spectroscopy | Observed Data | Source(s) |
| ¹H NMR | Spectral data available, consistent with the spirocyclic structure. | [2][11] |
| ¹³C NMR | Spectral data available for structure confirmation. | [11] |
| Mass Spec (MS) | Mass spectrum available, showing the expected molecular ion peak. | [11] |
| Infrared (IR) | IR spectrum available, showing characteristic C=O and C-O stretches. | [2][11] |
Conclusion
1,4-Dioxaspiro[4.5]decan-8-one is a fundamentally important molecule in modern organic synthesis. Its value is derived from the clever integration of a stable protecting group within a versatile cyclic ketone scaffold. This design allows chemists to perform selective and high-yield transformations, making it an indispensable building block for complex molecular targets. For researchers in drug development, its role as a privileged scaffold provides a reliable and sterically defined starting point for the synthesis of novel therapeutics targeting a range of diseases, from neuroinflammation to psychiatric disorders. The well-established protocols for its synthesis and its predictable reactivity ensure its continued prominence in both academic and industrial research settings.
References
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- BenchChem. (n.d.). Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development.
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- Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6).
- ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene.
- ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS spectrum.
- Google Patents. (n.d.). US20100217018A1 - Method for the Production of Substituted and Unsubstituted Cyclohexanone Monoketals.
- ChemScene. (n.d.). 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one.
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